molecular formula C13H16O2 B12640910 2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- CAS No. 67147-67-5

2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl-

Katalognummer: B12640910
CAS-Nummer: 67147-67-5
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: PZFCVTUCVQJAHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- is an organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,2-dimethylchromene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Known for its use in medicinal chemistry and similar biological activities.

    2H-1-Benzopyran-2-one, 7-methoxy-: Another benzopyran derivative with distinct chemical properties and applications.

    2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Used in various chemical and biological studies.

Uniqueness

2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- is unique due to its specific ethoxy and dimethyl substitutions, which can influence its reactivity and potential applications. These structural features may provide advantages in certain chemical reactions and biological interactions, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

67147-67-5

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

7-ethoxy-2,2-dimethylchromene

InChI

InChI=1S/C13H16O2/c1-4-14-11-6-5-10-7-8-13(2,3)15-12(10)9-11/h5-9H,4H2,1-3H3

InChI-Schlüssel

PZFCVTUCVQJAHV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C=CC(O2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.